molecular formula C18H18O2 B11962413 Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester CAS No. 33955-55-4

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester

Katalognummer: B11962413
CAS-Nummer: 33955-55-4
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: VKICZEJJIQFFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(9221(4,8))hexadeca-hexaene-5-carboxylic acid ME ester typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process, ensuring consistent quality and higher throughput .

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tricyclic structures with varying functional groups, such as:

Uniqueness

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester stands out due to its specific tricyclic configuration and the presence of the carboxylic acid ME ester functional group.

Eigenschaften

CAS-Nummer

33955-55-4

Molekularformel

C18H18O2

Molekulargewicht

266.3 g/mol

IUPAC-Name

methyl tricyclo[9.2.2.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-5-carboxylate

InChI

InChI=1S/C18H18O2/c1-20-18(19)17-11-9-15-7-6-13-2-4-14(5-3-13)8-10-16(17)12-15/h2-5,9,11-12H,6-8,10H2,1H3

InChI-Schlüssel

VKICZEJJIQFFJB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2CCC3=CC=C(CCC(=C2)C=C1)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.